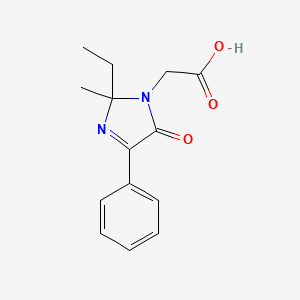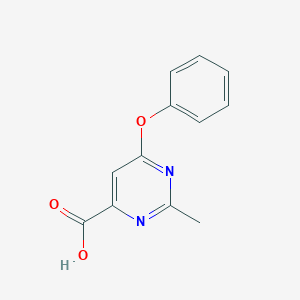
2-Methyl-6-phenoxypyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-metil-6-fenoxipirimidina-4-carboxílico es un compuesto orgánico con la fórmula molecular C12H10N2O3 y un peso molecular de 230,22 g/mol . Este compuesto es un derivado de la pirimidina, un compuesto orgánico aromático heterocíclico similar a la piridina. La presencia del grupo fenoxi y el grupo funcional ácido carboxílico lo convierten en un compuesto versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-metil-6-fenoxipirimidina-4-carboxílico generalmente implica la reacción de 2-metil-4,6-dicloropirimidina con fenol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente adecuado como la dimetilformamida (DMF) a temperaturas elevadas. El intermedio resultante se somete luego a hidrólisis para producir el producto final .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. La elección de disolventes, catalizadores y técnicas de purificación es crucial para una producción industrial eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-metil-6-fenoxipirimidina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo fenoxi puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para producir derivados reducidos.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Bases: Carbonato de potasio, hidróxido de sodio.
Disolventes: Dimetilformamida (DMF), etanol.
Catalizadores: Catalizadores de paladio para reacciones de acoplamiento.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, el acoplamiento Suzuki-Miyaura puede producir compuestos biarílicos, mientras que las reacciones de sustitución pueden producir diversas pirimidinas sustituidas.
Aplicaciones Científicas De Investigación
El ácido 2-metil-6-fenoxipirimidina-4-carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y en el desarrollo de nuevos materiales.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial como intermedio farmacéutico.
Industria: Utilizado en la síntesis de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-metil-6-fenoxipirimidina-4-carboxílico implica su interacción con objetivos moleculares específicos. El grupo fenoxi y el grupo funcional ácido carboxílico juegan un papel crucial en su unión a enzimas o receptores. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos Similares
2-Metil-4,6-dicloropirimidina: Un precursor en la síntesis del ácido 2-metil-6-fenoxipirimidina-4-carboxílico.
Fenoxipirimidinas: Una clase de compuestos con estructuras y propiedades similares.
Propiedades
Fórmula molecular |
C12H10N2O3 |
|---|---|
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-methyl-6-phenoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8-13-10(12(15)16)7-11(14-8)17-9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16) |
Clave InChI |
XSXHMXANNASETE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


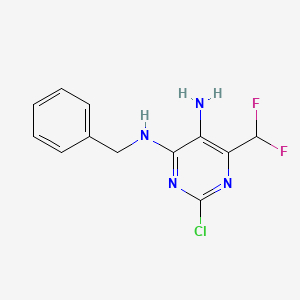

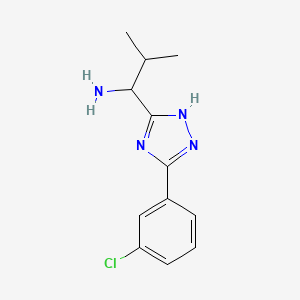
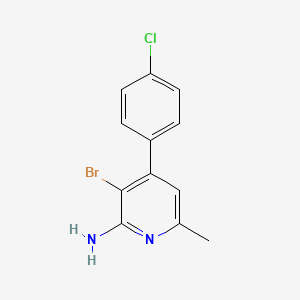
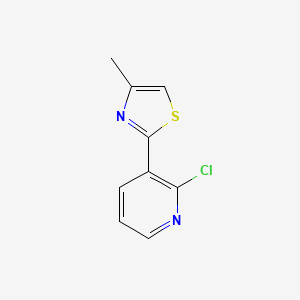


![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)
